molecular formula C57H114N4O6 B11935282 Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Cat. No.: B11935282
M. Wt: 951.5 g/mol
InChI Key: FXFXNAQYPHPPBV-UHFFFAOYSA-N
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Description

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a biodegradable lipid compound. It is synthesized through the conjugate addition of alkylamines to acrylates. This compound is primarily used in various drug delivery systems, particularly for delivering polynucleotides such as small interfering RNA (siRNA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is prepared by the conjugate addition of alkylamines to acrylates. The reaction involves the addition of an alkylamine to an acrylate under controlled conditions to form the desired lipid compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipid derivatives, while reduction may produce reduced lipid forms .

Scientific Research Applications

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate involves its ability to form lipid nanoparticles that can encapsulate and deliver polynucleotides such as siRNA. These lipid nanoparticles facilitate the uptake of siRNA into cells, where it can exert its gene-silencing effects by targeting specific messenger RNA (mRNA) molecules for degradation .

Comparison with Similar Compounds

  • Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate
  • Other biodegradable lipids used in drug delivery systems

Comparison: this compound is unique due to its specific structure and ability to form stable lipid nanoparticles for efficient delivery of polynucleotides. Compared to other biodegradable lipids, it offers enhanced stability and efficacy in drug delivery applications .

Properties

Molecular Formula

C57H114N4O6

Molecular Weight

951.5 g/mol

IUPAC Name

tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate

InChI

InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3

InChI Key

FXFXNAQYPHPPBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

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